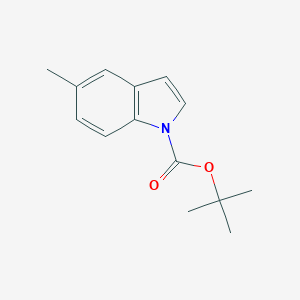

1-(tert-Butoxycarbonyl)-5-methylindole

Overview

Description

1-(tert-Butoxycarbonyl)-5-methylindole is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 5-methylindole structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-5-methylindole can be synthesized through the reaction of 5-methylindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves the use of flow microreactor systems, which provide efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-5-methylindole undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Deprotection: Yields the free amine, 5-methylindole.

Substitution: Produces halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

1-(tert-Butoxycarbonyl)-5-methylindole is primarily utilized as an intermediate in the synthesis of complex organic molecules. The Boc group protects the amine functionality during chemical reactions, which is crucial for synthesizing various derivatives without unwanted side reactions .

Reactions Involving this compound:

- Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid, yielding the free amine for further reactions.

- Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, enabling the synthesis of halogenated or nitrated derivatives .

Biological Research

Enzyme Mechanisms and Protein Interactions:

The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to form reversible covalent bonds with biomolecules makes it a valuable tool for probing biological systems .

Cytotoxicity Studies:

Recent studies have evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines, including HeLa and A375 cells. These studies aim to identify potential therapeutic applications by assessing cell viability through MTT assays .

Medicinal Chemistry

Drug Development:

Research indicates that this compound derivatives may possess therapeutic properties, particularly as potential anticancer agents. The structural modifications facilitated by the Boc group allow for the exploration of various pharmacological profiles .

Targeting CDC42:

Studies have identified compounds derived from this indole structure as promising candidates for inhibiting CDC42, a protein involved in cancer progression. These compounds showed significant inhibition of tumor growth in preclinical models, highlighting their potential in drug discovery .

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is applied in producing fine chemicals and advanced materials. Its versatility as a building block in organic synthesis makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methylindole primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules .

Comparison with Similar Compounds

- 1-(tert-Butoxycarbonyl)-2-methylindole

- 1-(tert-Butoxycarbonyl)-3-methylindole

- 1-(tert-Butoxycarbonyl)-4-methylindole

Uniqueness: 1-(tert-Butoxycarbonyl)-5-methylindole is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and interaction with other molecules. This positional specificity can be crucial in the design and synthesis of pharmaceuticals and other complex organic compounds .

Biological Activity

1-(tert-Butoxycarbonyl)-5-methylindole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This indole derivative is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical properties and biological interactions. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- CAS Number : 129822-49-7

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : Indole derivatives often interact with various receptors in the body, influencing neurotransmitter systems and potentially affecting mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : Some derivatives of indole have demonstrated cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Key findings are summarized below:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that indole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Investigated the cytotoxic effects on various cancer cell lines, revealing IC50 values indicating moderate to high cytotoxicity. |

| Study 3 | Explored the neuropharmacological effects, suggesting potential antidepressant-like activity through modulation of serotonin receptors. |

Case Studies

- Antimicrobial Activity : A study published in MDPI evaluated a series of indole derivatives, including this compound, for their ability to inhibit bacterial growth. The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cytotoxicity Against Cancer Cells : Research conducted on various indole derivatives indicated that this compound exhibited cytotoxic effects on HeLa cells with an IC50 value of approximately 25 µM, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : In a behavioral study on rodents, administration of this compound was associated with increased locomotor activity, indicating possible stimulant effects that may be linked to serotonin receptor modulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(tert-Butoxycarbonyl)-5-methylindole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection. For example, a Boc group can be introduced to the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF). Subsequent methylation at the 5-position may employ methyl iodide or dimethyl sulfate in the presence of a strong base like NaH . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of Boc₂O), and maintaining anhydrous conditions to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural confirmation. For example, the Boc group’s tert-butyl protons appear as a singlet at δ ~1.36 ppm in H-NMR (DMSO-d6), while the indole aromatic protons show distinct splitting patterns (e.g., δ 7.28 ppm for the NH proton in Boc-protected intermediates) . Mass spectrometry (ESI or EI-MS) confirms molecular weight, and IR spectroscopy verifies carbonyl stretching (~1680–1720 cm⁻¹ for the Boc group). Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent Boc group hydrolysis. Use desiccants to avoid moisture. Handling requires PPE (nitrile gloves, lab coat) and engineering controls (fume hood) due to potential irritancy. Avoid contact with strong acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing derivatives of this compound?

- Methodology : Contradictions (e.g., unexpected splitting in H-NMR) may arise from rotameric equilibria of the Boc group or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic processes. For ambiguous peaks, 2D techniques (COSY, HSQC) resolve coupling networks. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies are effective for functionalizing the indole ring while preserving the Boc group?

- Methodology : Electrophilic substitution at the 3-position (e.g., Vilsmeier-Haack formylation) is feasible due to Boc’s electron-withdrawing nature. For C-5 modification post-methylation, use directed ortho-metalation (e.g., LDA at –78°C) followed by quenching with electrophiles. Monitor regioselectivity via LC-MS and optimize protecting groups (e.g., SEM for temporary NH protection during cross-coupling) .

Q. How can researchers mitigate challenges in Boc deprotection during downstream synthesis?

- Methodology : Boc cleavage under acidic conditions (TFA in DCM or HCl in dioxane) may degrade acid-sensitive indole derivatives. Alternative methods include thermal decomposition (heating in toluene at 110°C) or photolytic cleavage. For sensitive substrates, use orthogonal protecting groups (e.g., Fmoc) or evaluate kinetic control via stepwise acid addition .

Q. What experimental designs are recommended for studying the ecological impact of this compound given limited toxicity data?

- Methodology : Conduct in silico toxicity prediction using QSAR models (e.g., EPA’s TEST software). Perform acute toxicity assays (e.g., Daphnia magna LC50) and biodegradability tests (OECD 301F). For bioaccumulation potential, measure logP values experimentally (shake-flask method) and compare to analogs like 5-methoxyindole .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data for this compound in different solvents?

- Methodology : Solubility discrepancies (e.g., DMSO vs. THF) may stem from solvent polarity or hydrogen-bonding capacity. Use Hansen solubility parameters (HSPs) to predict compatibility. Experimentally, perform saturation solubility studies with UV-vis spectroscopy or gravimetric analysis. For low solubility, consider co-solvents (e.g., DMSO/water mixtures) or nanoformulation .

Q. What methodologies are effective in identifying and quantifying synthetic byproducts in this compound synthesis?

- Methodology : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. High-resolution mass spectrometry (HRMS) identifies impurities via exact mass. Quantify using external calibration curves. For persistent byproducts (e.g., de-Boc derivatives), optimize reaction quenching and workup pH .

Q. Stability and Reactivity

Q. Under what conditions does this compound undergo decomposition, and how can stability be enhanced?

- Methodology : Decomposition occurs via Boc cleavage under acidic/thermal stress (>80°C) or prolonged UV exposure. Assess stability via accelerated stability studies (40°C/75% RH for 4 weeks). Stabilization strategies include lyophilization, antioxidant addition (BHT), or formulation in solid dispersions with polymers like PVP .

Properties

IUPAC Name |

tert-butyl 5-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPCCUXHOQOAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462680 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-49-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.